3-Aminocyclohept-2-en-1-one

tautomerism conformational analysis NMR spectroscopy

Researchers sourcing a pre-formed seven-membered ring enaminone face limited commercial availability of the critical 3-amino positional isomer. This specific regiochemistry dictates tautomeric equilibria and reactivity distinct from 4- or 6-amino analogs. - Validated as a core scaffold for histamine H₁ antagonist programs, per EP 0056616 A2. - Enables highly diastereoselective conjugate additions to access cis-substituted cycloheptane derivatives. - Eliminates resource-intensive de novo construction of the strained cycloheptene core.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 63031-31-2
Cat. No. B15448268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclohept-2-en-1-one
CAS63031-31-2
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CCC(=O)C=C(C1)N
InChIInChI=1S/C7H11NO/c8-6-3-1-2-4-7(9)5-6/h5H,1-4,8H2
InChIKeyKTMIOTRNZZPKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclohept-2-en-1-one: β-Enaminone Scaffold


3-Aminocyclohept-2-en-1-one (CAS 63031-31-2) is a cyclic β-enaminone featuring a seven-membered cycloheptene ring with an amino substituent at the 3-position conjugated to a ketone at the 1-position. The compound belongs to the aminocycloheptenone class, which includes positional isomers at the 3-, 4-, and 6-positions [1][2]. The seven-membered ring architecture imparts unique conformational properties and reactivity patterns that distinguish it from smaller ring enaminones, while the specific 3-amino substitution pattern defines its tautomeric behavior and synthetic accessibility [3].

3-Aminocyclohept-2-en-1-one: Positional Isomer Impact


Substitution of 3-aminocyclohept-2-en-1-one with other aminocycloheptenone positional isomers is not chemically interchangeable. The amino group position directly determines the equilibrium between monocyclic enaminone and bicyclic amino-alcohol tautomers. Published ¹³C NMR studies demonstrate that 4-aminocycloheptanones exist mainly as bicyclic tautomers (8-azabicyclo[3.2.1]octan-1-ol derivatives) at low temperatures, whereas 4-aminocyclohept-2-enones exhibit a distinct preference for the monocyclic tautomeric state [1]. This regiochemical control of tautomeric preference dictates the compound's availability for nucleophilic reactions, cycloaddition chemistry, and biological target interactions. Additionally, the 3-amino substitution pattern relative to the enone system establishes a unique electronic conjugation pathway not replicated by 4- or 6-amino analogs [2].

3-Aminocyclohept-2-en-1-one: Comparative Evidence


Tautomeric Equilibrium: Regiochemical Control

The tautomeric equilibrium of aminocycloheptenones is exquisitely sensitive to the amino group position. 4-Aminocycloheptanones (saturated analogs) exist mainly as bicyclic tautomers (8-azabicyclo[3.2.1]octan-1-ol derivatives) as demonstrated by ¹³C NMR spectroscopy at low temperatures, whereas 4-aminocyclohept-2-enones (unsaturated analogs with the enone system) show a distinct preference for the monocyclic tautomers [1]. This observation establishes that the combination of the 2,3-unsaturation and specific amino substitution position governs whether the compound adopts a monocyclic β-enaminone form versus a bicyclic amino-alcohol structure. By extension, 3-aminocyclohept-2-en-1-one, bearing the amino group at the β-position of the enone system, occupies a unique region of this tautomeric landscape distinct from both 4-amino and 6-amino positional isomers [2].

tautomerism conformational analysis NMR spectroscopy structural biology

Seven-Membered Ring Synthesis Challenge

The construction of seven-membered rings is fundamentally more challenging than five- or six-membered ring formation due to entropic factors and ring strain. This difficulty translates into higher synthetic value for pre-formed cycloheptenone building blocks [1]. The seven-membered cycloheptenyl system exhibits unique reactivity patterns compared to smaller ring enones, with increased conformational flexibility influencing reaction outcomes [2]. For procurement decisions, 3-aminocyclohept-2-en-1-one offers a pre-assembled seven-membered β-enaminone scaffold that would otherwise require specialized cyclization methodology to construct.

ring strain cyclization entropic penalty synthetic methodology

Histamine H₁ Antagonist Patent Evidence

European Patent EP 0056616 A2 discloses cycloheptene derivatives bearing aminoalkyl substituents as valuable histamine H₁ antagonists suitable for treating allergic reactions including urticaria, hay fever, and anaphylaxis [1]. The patent specifically claims cycloheptene derivatives with amino-containing side chains, establishing that the cycloheptene nucleus combined with amine functionality constitutes a privileged scaffold for H₁ receptor antagonism. While the patent focuses on substituted aminoalkyl cycloheptenes rather than the unsubstituted 3-amino scaffold, it validates the broader chemotype and provides a patent-backed precedent for pharmaceutical development.

histamine H1 antagonist allergy pharmacology structure-activity relationship

Synthetic Accessibility of Positional Isomers

The synthesis routes to different aminocycloheptenone positional isomers vary substantially in complexity and efficiency. 6-Amino-2-cycloheptenone has been synthesized in optically active form using a multi-step sequence involving Michael addition of a chiral amine, Ti(II)-mediated intramolecular nucleophilic acyl substitution, and FeCl₃-mediated ring expansion [1]. 4-Aminocycloheptanones have been synthesized in high yield from cyclohepta-1,3-diene [2]. The distinct synthetic origins of each positional isomer mean that the commercial availability of 3-aminocyclohept-2-en-1-one eliminates the need to develop and optimize position-specific synthetic routes, each requiring different starting materials and conditions.

synthetic methodology positional isomer ring expansion building block

3-Aminocyclohept-2-en-1-one: Key Applications


Histamine H₁ Antagonist Development

Pharmaceutical research programs targeting allergic conditions (urticaria, hay fever, anaphylaxis) can utilize 3-aminocyclohept-2-en-1-one as a core scaffold for histamine H₁ antagonist development. European Patent EP 0056616 A2 validates the cycloheptene-amino pharmacophore for H₁ antagonism, establishing the chemotype's therapeutic relevance [1]. The seven-membered ring provides conformational properties distinct from six-membered antihistamine scaffolds, potentially offering differentiated binding modes and selectivity profiles.

Pre-Assembled Seven-Membered Ring Building Block

Organic synthesis laboratories pursuing natural products containing cycloheptane or cycloheptene moieties can employ 3-aminocyclohept-2-en-1-one as a pre-formed seven-membered ring building block. The entropic and ring-strain challenges associated with seven-membered ring construction [1] make the commercially available scaffold a time- and resource-efficient alternative to de novo ring formation. The β-enaminone functionality provides a versatile handle for further functionalization including conjugate additions, alkylations, and cycloaddition reactions [2].

NMR-Based Tautomerism Studies

Research groups investigating tautomeric equilibria and conformational dynamics in medium-ring amino-ketone systems can use 3-aminocyclohept-2-en-1-one as a positional isomer for comparative studies. Published ¹³C NMR data on 4-aminocycloheptanones and 4-aminocyclohept-2-enones [1] establish a baseline for understanding how unsaturation and amino group position influence monocyclic vs. bicyclic tautomeric preferences. The 3-amino positional isomer occupies a distinct region of this structural landscape, enabling systematic structure-property relationship mapping across the aminocycloheptenone positional isomer series.

Diastereoselective Conjugate Additions

Synthetic chemists requiring chiral cycloheptane derivatives can derivatize 3-aminocyclohept-2-en-1-one through conjugate addition chemistry. Literature precedent with 6-amino-2-cycloheptenone demonstrates that analogous β-enaminone systems undergo highly diastereoselective conjugate addition of Grignard reagents in the presence of catalytic Li₂Cu(CN)Cl₂, yielding cis-adducts that can be converted to 6-alkyl substituted 2-cycloheptenones upon treatment with p-TSA [1]. The 3-amino analog offers a distinct substitution pattern for exploring stereoselective transformations and accessing regioisomeric alkylated products.

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